molecular formula C17H16Cl2N2 B5824096 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole

1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole

Cat. No. B5824096
M. Wt: 319.2 g/mol
InChI Key: ARPXUPLOJYYHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole, also known as DBIB, is a benzimidazole derivative that has been widely studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole is not fully understood, but it is believed to function by inhibiting the activity of certain enzymes and proteins involved in various biochemical pathways. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for various inflammatory and oxidative stress-related conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole in lab experiments is its broad spectrum of activity against various fungi and bacteria. Additionally, 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been shown to have low toxicity and high stability, making it a safe and reliable compound to work with. However, one limitation of using 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole. One area of interest is the development of new drugs based on the structure of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole for the treatment of fungal, bacterial, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole and its potential applications in the treatment of various inflammatory and oxidative stress-related conditions. Finally, more studies are needed to investigate the potential toxicity and safety of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole in humans.

Synthesis Methods

The synthesis of 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole involves the reaction of 2,6-dichlorobenzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole molecule, which can be purified through recrystallization.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs to combat these diseases. Additionally, 1-(2,6-dichlorobenzyl)-2-isopropyl-1H-benzimidazole has been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for a variety of inflammatory and oxidative stress-related conditions.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2/c1-11(2)17-20-15-8-3-4-9-16(15)21(17)10-12-13(18)6-5-7-14(12)19/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPXUPLOJYYHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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